molecular formula C10H5F3O2 B13925349 3-(3-(Trifluoromethyl)phenyl)propiolic acid

3-(3-(Trifluoromethyl)phenyl)propiolic acid

Cat. No.: B13925349
M. Wt: 214.14 g/mol
InChI Key: LWELXVFERPPBFY-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-trifluoromethylphenylboronic acid with a suitable alkyne precursor in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent mixture of toluene, water, and ethanol at ambient temperature .

Industrial Production Methods

Industrial production of 3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alkenes, alkanes, and various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)cinnamic acid
  • 3-(Trifluoromethyl)benzoyl chloride

Uniqueness

Compared to similar compounds, 3-[3-(Trifluoromethyl)phenyl]-2-propynoic acid is unique due to the presence of both the trifluoromethyl group and the propynoic acid moiety.

Properties

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-ynoic acid

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,(H,14,15)

InChI Key

LWELXVFERPPBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CC(=O)O

Origin of Product

United States

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